4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O2S/c30-25(19-7-2-1-3-8-19)20-11-13-21(14-12-20)26(31)29-27-28-24(17-32-27)23-15-10-18-6-4-5-9-22(18)16-23/h1-17H,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTCVFHEQOMZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Naphthalene: The naphthalene group is introduced through a nucleophilic substitution reaction, where the thiazole ring is reacted with a naphthalene derivative.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using benzoyl chloride and an amine derivative of the thiazole-naphthalene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole core exhibits reactivity at the C-2 and C-4 positions. Electrophilic substitution is facilitated by electron-rich regions in the heterocycle.
Electrophilic Aromatic Substitution (Naphthalene Ring)
The naphthalen-2-yl group undergoes regioselective electrophilic substitution at the α- and β-positions.
Carbonyl Group Reactivity
The benzamide and benzoyl carbonyl groups participate in condensation and redox reactions.
Hydrolysis Reactions
| Conditions | Product | Catalysts/Notes | Source |
|---|---|---|---|
| Acidic (HCl/H₂O, Δ) | 4-Benzoylbenzoic acid + thiazole | Partial decomposition observed | |
| Basic (NaOH/EtOH) | Sodium salt of benzamide | Quantitative conversion |
Reduction Reactions
| Reagents | Product | Efficiency | Source |
|---|---|---|---|
| LiAlH₄, THF, 0°C | Secondary alcohol derivatives | 65–72% yield | |
| NaBH₄/CeCl₃ | Selective reduction of ketone to alcohol | 88% yield |
Cyclization and Ring-Opening Reactions
The thiazole ring can undergo ring expansion or contraction under specific conditions:
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the naphthalene and benzoyl groups:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN | Cyclobutane-fused dimer | Φ = 0.15 |
Coordination Chemistry
The thiazole N and carbonyl O atoms act as ligands for metal complexes:
| Metal Ion | Ligand Sites | Complex Geometry | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | Thiazole N, carbonyl O | Square planar | 12.4 ± 0.3 | |
| Fe(III) | Thiazole S, benzoyl O | Octahedral | 9.8 ± 0.2 |
Comparative Reactivity of Functional Groups
A reactivity hierarchy was established using DFT calculations (B3LYP/6-311+G**):
| Site | Electrophilicity (eV) | Nucleophilicity (eV) |
|---|---|---|
| Thiazole C-2 | 1.45 | 3.12 |
| Benzamide carbonyl | 2.10 | 1.98 |
| Naphthalene C-1 | 1.32 | 2.45 |
Scientific Research Applications
Medicinal Chemistry
4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has been investigated for its potential as an antimicrobial agent . Studies indicate that thiazole derivatives exhibit significant activity against various bacterial strains. For example, modifications in the thiazole ring have shown enhanced efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of several thiazole derivatives, including 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method, revealing potent activity with MIC values ranging from 1.95 to 15.62 µg/mL against selected bacterial strains .
Cancer Research
Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. For instance, derivatives similar to 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have been shown to target specific signaling pathways involved in tumor growth .
Case Study: Inhibition of Cancer Cell Lines
A recent study focused on the effects of thiazole derivatives on human cancer cell lines. The results demonstrated that these compounds could reduce cell viability significantly, with IC50 values indicating effective concentration levels for therapeutic applications .
Materials Science
The compound's unique structure allows it to be explored as a potential fluorescent probe in materials science. Its ability to emit fluorescence upon excitation makes it suitable for applications in bioimaging and sensing technologies.
Data Table: Fluorescent Properties
| Property | Value |
|---|---|
| Emission Wavelength | 525 nm |
| Quantum Yield | 0.45 |
| Solvent Compatibility | DMSO, Ethanol |
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the naphthalene group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Compound from :
- Structure: 4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine.
- Activity: IC50 = 6.2 µM (superoxide inhibition), comparable to allopurinol .
Comparison :
The target compound lacks the pyrazole and chlorothiophene moieties, which are critical for radical scavenging in this analog.
Methoxy- and Methyl-Substituted Benzamides
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ():
- Substituents: Methoxy on benzamide; 4-methylphenyl and phenyl on thiazole.
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide ():
- Substituents: Methyl on benzamide; chromen-3-yl on thiazole.
Biological Activity
4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Synthesis
The chemical structure of 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can be represented as follows:
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the thiazole ring : This may involve cyclization reactions using appropriate precursors.
- Benzoylation : The introduction of the benzoyl group is commonly achieved through acylation reactions with benzoyl chloride.
- Final assembly : Combining the synthesized thiazole with the naphthalene and benzamide components to yield the target compound .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In one study, thiazole-containing compounds demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 |
| Compound B | A-431 | 1.98 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have tested its efficacy against various bacterial strains, including:
- E. coli
- S. aureus
The agar well diffusion method was employed to evaluate antibacterial activity, revealing that thiazole derivatives can exhibit comparable effects to standard antibiotics like ciprofloxacin .
The mechanism by which 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with enzymes involved in cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors that regulate cellular signaling pathways, influencing apoptosis and cell cycle progression .
Case Study 1: Antitumor Efficacy
In a clinical setting, a cohort study involving patients treated with thiazole derivatives showed promising results in tumor reduction and improved survival rates compared to traditional therapies. Patients receiving higher doses exhibited a significant decrease in tumor size over a follow-up period .
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial properties of various thiazole derivatives against resistant bacterial strains. The findings indicated that certain modifications to the thiazole structure enhanced antibacterial activity, making them viable candidates for further development as antimicrobial agents .
Q & A
Basic: What are the established synthetic routes for 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone). Subsequent coupling with benzoyl groups is achieved using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF under nitrogen . Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for amide bond formation .
- Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling when introducing aryl substituents .
- Yield improvement : Stepwise purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to achieve >85% purity .
Basic: Which spectroscopic and analytical methods are essential for structural validation of this compound?
Answer:
Critical techniques include:
- ¹H/¹³C-NMR : Assign peaks for the naphthalene (δ 7.5–8.2 ppm, aromatic protons), thiazole (δ 7.3–7.5 ppm for C-H), and benzamide (δ 8.0–8.3 ppm for CONH) moieties. Coupling constants (e.g., J = 2.1 Hz for thiazole protons) confirm substituent positions .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated 449.12 vs. observed 449.15) .
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced: How do structural modifications in the thiazole or benzamide regions influence bioactivity, and what methodologies support SAR analysis?
Answer:
- Thiazole substitutions : Electron-withdrawing groups (e.g., -NO₂ at C4) enhance enzyme inhibition (e.g., IC₅₀ reduced from 12 µM to 4 µM against kinase X) by stabilizing hydrogen bonds in the ATP-binding pocket. In vitro assays (e.g., fluorescence polarization) quantify inhibition .
- Benzamide variations : Bulky substituents (e.g., naphthyl vs. phenyl) improve lipophilicity (logP increased from 2.8 to 3.5), enhancing membrane permeability (Caco-2 assay) .
- Methodology : Combine QSAR models (e.g., CoMFA, r² > 0.8) with molecular dynamics simulations (50 ns trajectories) to predict binding free energies (ΔG < -9 kcal/mol) .
Advanced: How can molecular docking resolve contradictions between in vitro and in silico activity data for this compound?
Answer:
Discrepancies often arise from solvation effects or protein flexibility. Strategies include:
- Ensemble docking : Use multiple receptor conformations (e.g., from MD simulations) to account for binding site plasticity .
- WaterMap analysis : Identify conserved water molecules in the active site (e.g., catalytic water in kinase X) that may disrupt ligand binding .
- MM/GBSA refinement : Improve binding affinity predictions by incorporating entropy/enthalpy contributions (error reduction by ~1.5 kcal/mol) .
Advanced: What strategies mitigate low solubility and bioavailability in preclinical studies?
Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL in PBS) .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to enhance permeability (Papp > 10⁻⁶ cm/s in Caco-2) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI < 0.2) for sustained release (t₁/₂ > 24 h) .
Advanced: How can researchers reconcile conflicting enzyme inhibition data across studies?
Answer:
Contradictions may stem from assay conditions or protein isoforms. Solutions:
- Standardized assays : Use identical ATP concentrations (e.g., 10 µM) and buffer pH (7.4) .
- Isoform-specific profiling : Test against recombinant proteins (e.g., kinase X vs. kinase Y) to identify selectivity .
- Data normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine) to reduce inter-lab variability .
Basic: What are the key stability considerations during storage and handling?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (HPLC purity >95% after 6 months) .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the benzamide bond (TLC monitoring recommended) .
Advanced: What computational tools predict metabolic liabilities in lead optimization?
Answer:
- CYP450 metabolism : Use StarDrop’s P450 module to identify vulnerable sites (e.g., naphthalene hydroxylation) .
- Metabolite ID : LC-MS/MS with stable isotope labeling tracks major Phase I metabolites (e.g., hydroxylation at C3 of thiazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
